

# Colistin (Sulfate) Against Gram-negative Bacteria: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the mechanism of action of **colistin** (**sulfate**), a last-resort antibiotic against multidrug-resistant Gram-negative bacteria. This document details the core molecular interactions, downstream cellular consequences, and key experimental methodologies used to elucidate its bactericidal effects.

# **Core Mechanism of Action: A Multi-Step Assault**

Colistin, a polycationic polypeptide antibiotic, exerts its potent bactericidal activity through a primary mechanism involving the disruption of the bacterial cell envelope.[1][2] This process can be dissected into several key stages:

- Electrostatic Attraction and Binding to Lipopolysaccharide (LPS): The initial and most critical interaction is the electrostatic attraction between the positively charged α,γ-diaminobutyric acid (Dab) residues of colistin and the negatively charged phosphate groups of lipid A, a core component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[3][4][5] This binding is a hallmark of colistin's specificity for Gram-negative pathogens.[6]
- Displacement of Divalent Cations: Colistin competitively displaces divalent cations, primarily magnesium (Mg<sup>2+</sup>) and calcium (Ca<sup>2+</sup>), which are essential for stabilizing the LPS layer by bridging adjacent LPS molecules.[4][7][8] This displacement destabilizes the outer membrane, leading to a localized disorganization of the LPS leaflet.[9]







- Membrane Permeabilization and Disruption: The destabilization of the outer membrane
  allows for the insertion of colistin's hydrophobic fatty acyl tail into the membrane core.[3] This
  detergent-like action further disrupts the membrane's integrity, creating transient pores and
  increasing its permeability.[1][9] This "self-promoted uptake" allows more colistin molecules
  to traverse the outer membrane.[4]
- Inner Membrane Damage and Cell Lysis: Following its passage through the outer membrane, colistin interacts with the inner cytoplasmic membrane, which also contains negatively charged phospholipids.[6][10] Recent evidence suggests that colistin also targets LPS molecules that are present in the cytoplasmic membrane.[10][11] This interaction disrupts the inner membrane's structure and function, leading to the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell lysis and death.[3][12]



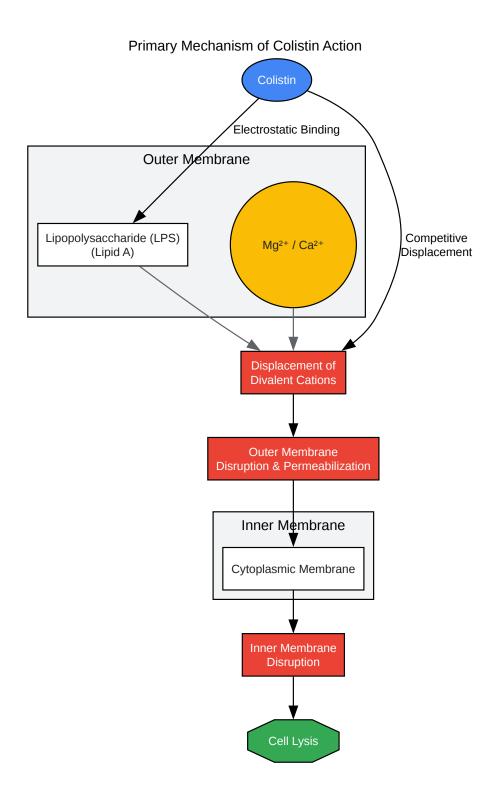


Diagram of the primary mechanism of colistin action.



# **Secondary and Alternative Mechanisms of Action**

Beyond direct membrane disruption, several other mechanisms contribute to colistin's bactericidal activity:

- Vesicle-Vesicle Contact Pathway: Colistin can induce the formation of functional contacts between vesicles, facilitating the rapid exchange of phospholipids, which may contribute to membrane destabilization.[4]
- Hydroxyl Radical Death Pathway: Some studies suggest that colistin can trigger the
  production of reactive oxygen species (ROS), such as hydroxyl radicals, which cause
  oxidative damage to cellular components and contribute to cell death.[13]
- Inhibition of Respiratory Enzymes: Colistin has been shown to inhibit essential respiratory enzymes, such as the Type II NADH:quinone oxidoreductase, located in the bacterial inner membrane.[13] This inhibition disrupts the electron transport chain and cellular energy production.



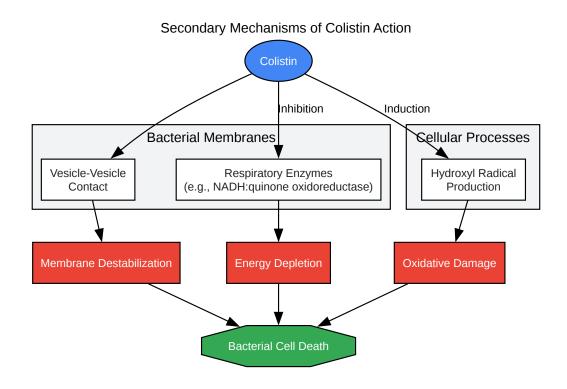


Diagram of the secondary mechanisms of colistin action.

## **Quantitative Data: In Vitro Efficacy**

The in vitro activity of colistin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC distribution for colistin against several clinically relevant Gram-negative bacteria.



Organism	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (μg/mL)	MIC Range (μg/mL)
Pseudomonas aeruginosa	1.0	2.0	≤0.125 - >128
Acinetobacter baumannii	1.0	2.0	≤0.125 - >128
Klebsiella pneumoniae	1.0	16.0	≤0.25 - >128
Escherichia coli	0.25	16.0	≤0.06 - >128
Enterobacter cloacae	-	-	Resistant (MIC ≥128)
Serratia marcescens	-	-	Intrinsically Resistant

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical region. Data compiled from multiple sources.[3][4][5][7][8][10][12][13][14][15][16] [17][18][19][20]

# **Detailed Experimental Protocols**

This section provides detailed methodologies for key experiments used to study the mechanism of action of colistin.

# Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the recommendations of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for colistin susceptibility testing.[9][21]

### Materials:

- Colistin sulfate powder
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)

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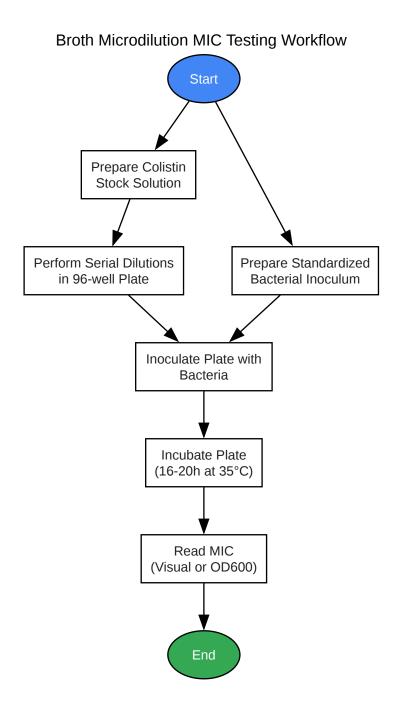


- Sterile 96-well microtiter plates (polystyrene plates can lead to colistin adsorption; lowbinding plates are recommended)
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile saline (0.85% NaCl)
- Incubator (35 ± 2°C)
- Microplate reader (optional)

#### Procedure:

- Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile water.
- Serial Dilution: Perform two-fold serial dilutions of the colistin stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 μg/mL).
- Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Inoculation: Add the standardized bacterial inoculum to each well containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).
- Incubation: Seal the plate and incubate at 35 ± 1°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD<sub>600</sub>) with a microplate reader.





Workflow for broth microdilution MIC testing.



# N-Phenyl-1-Naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization

This assay measures the disruption of the outer membrane by quantifying the uptake of the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN).[6][8][11]

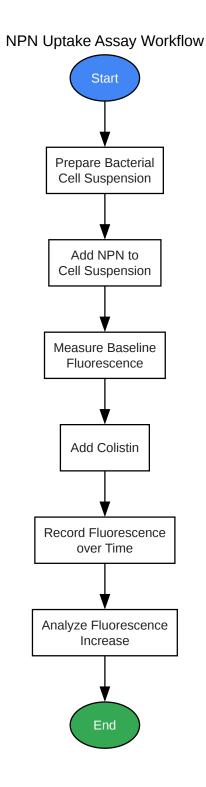
#### Materials:

- Bacterial culture in mid-log phase
- 5 mM HEPES buffer (pH 7.2)
- N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)
- Colistin solution at various concentrations
- Fluorometer with excitation at 350 nm and emission at 420 nm

#### Procedure:

- Cell Preparation: Grow bacteria to mid-logarithmic phase. Harvest the cells by centrifugation and wash them with 5 mM HEPES buffer. Resuspend the cells in the same buffer to a standardized optical density (e.g., OD<sub>600</sub> of 0.5).
- Assay Setup: In a cuvette or a black-walled 96-well plate, add the bacterial suspension.
- NPN Addition: Add NPN to a final concentration of 10  $\mu$ M and measure the baseline fluorescence.
- Colistin Addition: Add colistin to the desired final concentration and immediately begin recording the fluorescence intensity over time.
- Data Analysis: An increase in fluorescence intensity indicates the uptake of NPN into the permeabilized outer membrane. The rate and extent of the fluorescence increase are proportional to the degree of outer membrane damage.





Workflow for the NPN uptake assay.



## **Calcein Leakage Assay from Liposomes**

This assay uses liposomes encapsulating the fluorescent dye calcein at a self-quenching concentration to model the disruption of a lipid bilayer by colistin.[9][17][22]

#### Materials:

- Lipids (e.g., a mixture mimicking the bacterial inner membrane)
- Calcein
- Size-exclusion chromatography column (e.g., Sephadex G-50)
- Buffer (e.g., HEPES-buffered saline)
- Colistin solution
- Fluorometer with excitation at 490 nm and emission at 520 nm
- Triton X-100 (for 100% lysis control)

### Procedure:

- Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by hydrating a lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM).
   Extrude the liposome suspension through polycarbonate membranes to obtain a uniform size distribution.
- Purification: Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.
- Assay Setup: Dilute the purified calcein-loaded liposomes in buffer in a cuvette or 96-well plate.
- Colistin Addition: Add colistin to the liposome suspension at the desired concentration and monitor the increase in fluorescence over time.

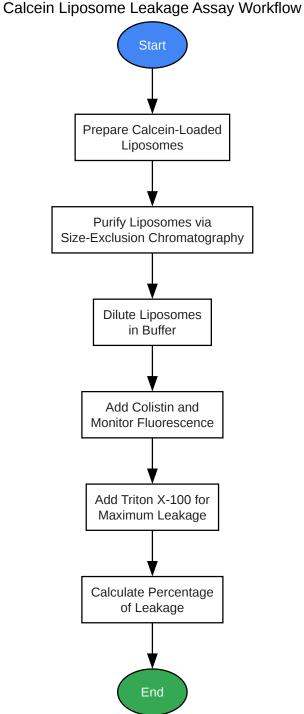
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- Maximum Leakage Control: At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).
- Data Analysis: The percentage of leakage is calculated as: % Leakage = [(F\_t F\_0) / (F\_max F\_0)] \* 100 where F\_t is the fluorescence at time t, F\_0 is the initial fluorescence, and F\_max is the maximum fluorescence after adding Triton X-100.





Workflow for the calcein liposome leakage assay.



## Conclusion

Colistin remains a critical therapeutic option for infections caused by multidrug-resistant Gramnegative bacteria. Its primary mechanism of action, involving the electrostatic interaction with
and disruption of the bacterial membranes, is well-established. However, a deeper
understanding of its secondary mechanisms and the precise molecular events leading to cell
death is crucial for optimizing its clinical use and developing strategies to combat emerging
resistance. The experimental protocols outlined in this guide provide a foundation for
researchers to further investigate the multifaceted interactions of colistin with its bacterial
targets.

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